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Compound of Interest

Compound Name: 4-(oxan-2-yl)aniline

Cat. No.: B6171799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for the compound 4-(oxan-
2-yl)aniline. Due to the limited availability of comprehensive, publicly accessible experimental

data, this document presents the available mass spectrometry information and outlines

standardized protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectra. This guide is intended to serve as a foundational resource for researchers and

professionals involved in the characterization and utilization of this compound in scientific and

drug development contexts.

Introduction
4-(oxan-2-yl)aniline, also known as 4-(tetrahydropyran-2-yl)aniline, is an aniline derivative

featuring a tetrahydropyran substituent. The characterization of such molecules is fundamental

for confirming its structure, assessing its purity, and understanding its chemical properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. While a

complete set of experimental data for this specific compound is not readily available in public

databases, this guide provides the known mass spectral data and establishes a framework for

its full spectroscopic characterization.

Spectroscopic Data
Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for 4-(oxan-2-yl)aniline

Parameter Value

Ionization Mode Gas Chromatography (GC) coupled with MS

Molecular Ion (M+)
Data not explicitly detailed in available public

spectra, but expected at m/z 177.24

Key Fragmentation Ions
Specific fragmentation pattern requires detailed

spectral analysis.

Source: SpectraBase[1]

Experimental Protocols
The following sections describe standard experimental methodologies for obtaining NMR and

IR spectra for an aniline derivative like 4-(oxan-2-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Sample Preparation: Dissolve approximately 5-10 mg of 4-(oxan-2-yl)aniline in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice

of solvent will depend on the solubility of the compound. Add a small amount of a reference

standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for protons.

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard acquisition

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
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spectral width covering the expected chemical shift range for aromatic and aliphatic protons

(typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals to determine the relative number of protons

and analyze the coupling patterns (singlets, doublets, triplets, multiplets) to deduce the

connectivity of the protons.

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg of 4-(oxan-2-yl)aniline in 0.5-0.7 mL of a deuterated solvent.

Instrumentation: Use an NMR spectrometer equipped for ¹³C detection, with the same or

similar field strength as for ¹H NMR.

Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is typically

required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The

spectral width should encompass the expected range for aromatic and aliphatic carbons

(typically 0-200 ppm).

Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts of

the carbon signals provide information about the electronic environment of each carbon

atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Sample Preparation: Place a small amount of the solid 4-(oxan-2-yl)aniline sample directly

onto the ATR crystal. Ensure good contact between the sample and the crystal by applying

pressure with the built-in clamp.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b6171799?utm_src=pdf-body
https://www.benchchem.com/product/b6171799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6171799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal should be recorded first and automatically

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in 4-(oxan-2-yl)aniline, such as N-H stretches of the amine, C-H stretches of

the aromatic and aliphatic parts, C=C stretches of the aromatic ring, and C-O stretches of the

oxane ring.

Logical Workflow for Spectroscopic
Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 4-(oxan-2-yl)aniline, from sample acquisition to structural elucidation.

Sample Preparation

Spectroscopic Analysis Data Interpretation

Structural Confirmation

4-(oxan-2-yl)aniline Sample

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Chemical Shifts,
Coupling Constants,

Integration

Characteristic Absorption
Frequencies

Molecular Ion Peak,
Fragmentation Pattern

Elucidated Structure of
4-(oxan-2-yl)aniline

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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